2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Overview
Description
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a cinnolinone core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a cinnolinone derivative under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By modulating the activity of these receptors, the compound can influence cellular signaling pathways and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
Uniqueness
What sets 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone apart is its unique combination of a piperazine ring and a cinnolinone core, which provides a distinct pharmacological profile and potential for diverse applications .
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-9-5-4-8-18(19)23-10-12-24(13-11-23)21(27)15-25-20(26)14-16-6-2-3-7-17(16)22-25/h4-5,8-9,14H,2-3,6-7,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCIUBNFLFPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=C4CCCCC4=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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